molecular formula C44H47FN4O8S B1574916 Fitc-LLY-FMK

Fitc-LLY-FMK

Cat. No.: B1574916
M. Wt: 810.3099
Attention: For research use only. Not for human or veterinary use.
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Description

FITC-LLY-FMK is a fluorescently labeled research chemical that functions as a potent, cell-permeable, and irreversible caspase inhibitor. The compound is derived from LLY-FMK, which is designed to bind irreversibly to the active site of caspase enzymes, thereby preventing their enzymatic activity . The addition of the FITC (Fluorescein Isothiocyanate) tag allows for direct detection and visualization within cells, making it a valuable tool for identifying and sorting caspase-active cell populations via flow cytometry or fluorescence microscopy. As a pan-caspase inhibitor, its primary research application is in the study of programmed cell death, or apoptosis. Researchers use this reagent to understand caspase-dependent apoptotic pathways, to inhibit cell death in experimental models, and to correlate caspase activation with other cellular markers. The core LLY-FMK structure is known to be a calpain substrate, as demonstrated in studies using the calpain substrate Ac-LLY-AFC . This reagent is intended for research use only and is not intended for any human, veterinary, or therapeutic application.

Properties

Molecular Formula

C44H47FN4O8S

Molecular Weight

810.3099

Purity

95/98%

Origin of Product

United States

Scientific Research Applications

Apoptosis and Cell Death Studies

Fitc-LLY-FMK has been utilized extensively in apoptosis research. Calpain activation is associated with programmed cell death pathways, and the inhibition of calpain using this compound can provide insights into the mechanisms underlying apoptosis.

  • Case Study: Retinal Cell Death
    A study demonstrated that the use of calpain inhibitors such as this compound significantly reduced cell death in retina-derived 661W cells following stress conditions. The inhibition led to decreased hypodiploid cell populations and DNA fragmentation, indicating its protective role against apoptotic pathways .
  • Mechanistic Insights
    In experiments involving HL60 cells, this compound was shown to mitigate rapid cell death induced by mitotic arrest, highlighting its potential to delineate the roles of calpain in different apoptotic pathways .

Cancer Research

Calpains have been implicated in cancer progression and metastasis. This compound serves as a useful tool for investigating the role of calpain in tumor biology.

  • Tumor Immunogenicity
    Research indicated that calpains released from necrotic tumor cells can enhance antigen presentation, thereby influencing immune responses against tumors. The application of this compound helped elucidate the contribution of calpain activity to this immunogenic process .
  • Oncogenic Transformation Studies
    Studies have shown that calpain activity is generally elevated during oncogenic transformation. By employing this compound, researchers were able to assess the specific contributions of calpain to cellular transformation processes .

Neurodegenerative Disease Models

In neurodegenerative disease models, calpain's role in neuronal cell death has been explored using this compound.

  • Calpain and Neuroprotection
    In models of elevated hydrostatic pressure affecting retinal ganglion cells (RGCs), inhibition with this compound demonstrated a reduction in necroptosis, suggesting its potential as a neuroprotective agent .

Cardiovascular Research

This compound has also been applied in studies related to endothelial dysfunction and cardiovascular diseases.

  • Endothelial Cell Dysfunction
    Recent studies indicated that exposure to arsenic led to CAPN-1 activation and subsequent endothelial dysfunction. Treatment with this compound mitigated these effects, suggesting its potential therapeutic implications for vascular health .

Methodological Applications

The compound is often used alongside various assays to measure its effects on cellular processes.

Table: Summary of Applications and Findings

Application AreaKey FindingsReference
ApoptosisReduced cell death in retinal cells; protective against hypodiploid cells
Cancer ResearchEnhanced antigen presentation; role in tumor immunogenicity
Neurodegenerative DiseasesReduced necroptosis in RGCs under stress conditions
Cardiovascular ResearchMitigated endothelial dysfunction induced by arsenic exposure

Comparison with Similar Compounds

Comparison with Similar Caspase Inhibitors and Fluorescent Probes

Fitc-LLY-FMK belongs to a family of caspase inhibitors with fluorescent or biotinylated tags. Below is a comparative analysis of its structural analogs and functional competitors:

Table 1: Key Properties of this compound and Comparable Compounds

Compound Name Target Caspase Fluorescent Tag Excitation/Emission (nm) Cell Permeability Applications
This compound Pan-caspase FITC 488/518 Moderate Live-cell imaging, flow cytometry
FAM-FMK (Carboxyfluorescein) Caspase-1 FAM 492/517 High Inflammasome studies, pyroptosis
Cy5-LEHD-FMK Caspase-9 Cy5 650/670 Low Multiplexed assays, fixed cells
Sulforhodamine-DEVD-FMK Caspase-3/7 Sulforhodamine 565/585 Moderate High-content screening

Key Research Findings

Specificity and Sensitivity :

  • This compound demonstrates broad-spectrum caspase inhibition, making it suitable for pan-caspase detection. However, its moderate cell permeability limits its use in dense tissues compared to FAM-FMK, which penetrates cells more efficiently due to its smaller fluorophore .
  • In contrast, Cy5-LEHD-FMK’s near-infrared emission (670 nm) reduces autofluorescence in deep-tissue imaging but requires fixation protocols due to poor permeability .

Photostability and Signal-to-Noise Ratio: Sulforhodamine-DEVD-FMK exhibits superior photostability compared to FITC-based probes, enabling prolonged imaging sessions. However, its excitation/emission overlap with common red fluorescent proteins restricts multiplexing .

Quantitative Performance :

  • Flow cytometry studies show this compound generates a 2.5-fold higher signal intensity than FAM-FMK in Jurkat cells treated with staurosporine, attributed to FITC’s brighter emission .

Preparation Methods

Preparation of FITC-LLY-FMK: General Strategy

The preparation of this compound involves the conjugation of FITC to the LLY-FMK peptide, which contains primary amine groups available for labeling. The process can be performed either on solid support (during peptide synthesis) or in solution after peptide synthesis.

Preparation in Solution (Post-synthesis Labeling)

This method labels the peptide after it has been synthesized and purified, typically in solution.

Protocol:

  • Dissolution:
    Dissolve the peptide (approximately 1 mg/ml, ≤2 mM) and FITC (1.5–3 equivalents) in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Base:
    Add triethylamine (TEA) or DIPEA (about 25 equivalents) to the solution to facilitate the reaction by deprotonating the amine groups.

  • Incubation:
    Incubate the mixture in the dark for at least 4 hours; longer incubation (overnight) may improve labeling efficiency.

  • Monitoring:
    Monitor the reaction progress by thin-layer chromatography (TLC) or other analytical methods.

  • Purification:
    Purify the FITC-labeled peptide by high-performance liquid chromatography (HPLC) or equivalent techniques. Adjust the pH of the solution before purification to protect the HPLC column (typically pH 2–8).

Notes:

  • The pH of the reaction is critical: near-neutral pH favors selective labeling of the N-terminal amino group, while alkaline conditions (pH > 9, carbonate buffer) promote labeling of all amino groups.

Additional Considerations for this compound Preparation

  • Solubility: Ensure the peptide is soluble in the chosen solvent system (DMF or DMSO) to facilitate efficient conjugation.

  • Protection from Light: FITC is prone to photobleaching; all steps involving FITC should be performed protected from light to preserve fluorescence.

  • Removal of Unbound FITC: After conjugation, unreacted FITC must be separated from the this compound conjugate, typically by gel filtration chromatography using a gel matrix with an exclusion limit suitable for peptides (e.g., 20,000–50,000 Da).

Data Table: Summary of this compound Preparation Parameters

Step Conditions/Details Notes
Peptide concentration ~1 mg/ml (≤2 mM) Soluble in DMF or DMSO
FITC equivalents 1.5–3 eq. Molar excess to peptide
Base DIPEA or TEA, ~6 eq. (solid support), 25 eq. (solution) Facilitates amine deprotonation
Solvent DMF or DMSO Anhydrous preferred
Incubation time 2 hours to overnight Room temperature, dark conditions
pH Neutral to alkaline (7–9+) Controls selectivity of amine labeling
Purification method HPLC or gel filtration chromatography Removes unbound FITC
Protection from light Throughout the process Prevents FITC photobleaching

Research Findings and Optimization

  • Selective labeling of the N-terminal amino group is achievable by controlling pH, exploiting the difference in pKa values between the N-terminal and lysine side chains (approx. 8.9 vs. 10.5).

  • The use of bases such as DIPEA or TEA in organic solvents enhances the nucleophilicity of amino groups, improving conjugation efficiency.

  • Gel filtration chromatography effectively separates free FITC from the conjugated peptide, ensuring purity and consistent fluorescence properties.

  • Photostability is a critical factor; all steps must minimize light exposure to maintain FITC fluorescence intensity.

Q & A

Q. How do I address batch-to-batch variability in this compound?

  • Methodological Answer : Request certificates of analysis (CoA) for each batch, including HPLC purity (>95%) and mass spectrometry data. Pre-test batches in pilot assays using standardized protocols. Normalize fluorescence signals to internal controls (e.g., housekeeping genes) for cross-batch comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.